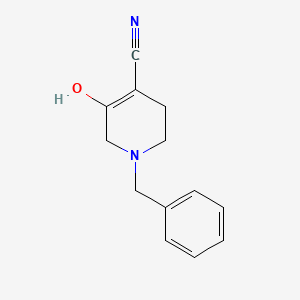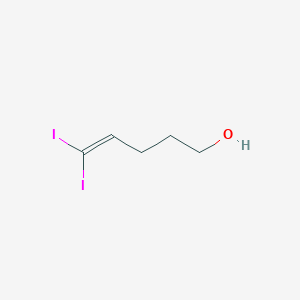
4-Penten-1-ol, 5,5-diiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Penten-1-ol, 5,5-diiodo- is an organic compound that features a pentenyl group with two iodine atoms attached to the terminal carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Penten-1-ol, 5,5-diiodo- typically involves the iodination of 4-Penten-1-ol. One common method is the reaction of 4-Penten-1-ol with iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions. The reaction proceeds as follows:
CH2=CHCH2CH2CH2OH+I2+H2O2→CH2=CHCH2CH2CH2I2+H2O
Industrial Production Methods
Industrial production of 4-Penten-1-ol, 5,5-diiodo- may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Penten-1-ol, 5,5-diiodo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can remove the iodine atoms, converting the compound back to 4-Penten-1-ol.
Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Pentenal or 4-Pentenoic acid.
Reduction: Formation of 4-Penten-1-ol.
Substitution: Formation of 4-Penten-1-amine or 4-Penten-1-ol derivatives.
Scientific Research Applications
4-Penten-1-ol, 5,5-diiodo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Penten-1-ol, 5,5-diiodo- involves its interaction with molecular targets through its iodine atoms. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The pathways involved may include oxidative stress responses and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Penten-1-ol: The parent compound without iodine atoms.
4-Pentyn-1-ol: A similar compound with a triple bond instead of a double bond.
5-Hexen-1-ol: A homologous compound with an additional carbon atom.
Uniqueness
4-Penten-1-ol, 5,5-diiodo- is unique due to the presence of two iodine atoms, which impart distinct reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
823180-06-9 |
|---|---|
Molecular Formula |
C5H8I2O |
Molecular Weight |
337.93 g/mol |
IUPAC Name |
5,5-diiodopent-4-en-1-ol |
InChI |
InChI=1S/C5H8I2O/c6-5(7)3-1-2-4-8/h3,8H,1-2,4H2 |
InChI Key |
AAWMFRKWDXERCS-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=C(I)I)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Azido-5-chlorophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B14217735.png)
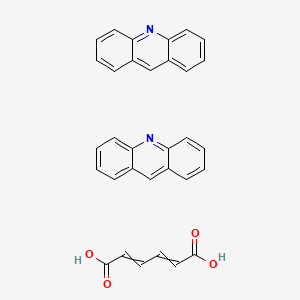
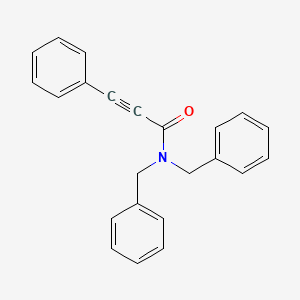
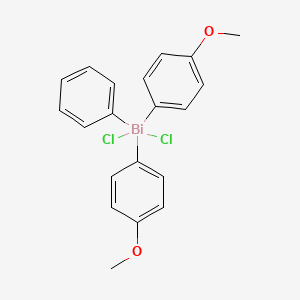

![2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline](/img/structure/B14217772.png)
![9-[(Oxan-2-yl)oxy]non-1-en-6-yn-5-ol](/img/structure/B14217780.png)

![2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-5-phenyl-1H-pyrrole](/img/structure/B14217792.png)
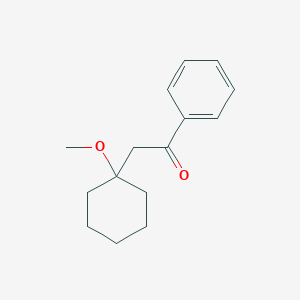
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]aniline](/img/structure/B14217807.png)
![2-Nitro-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14217812.png)

